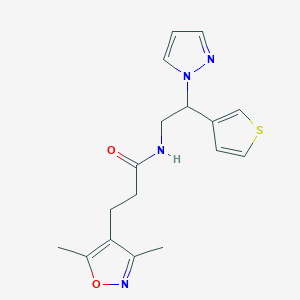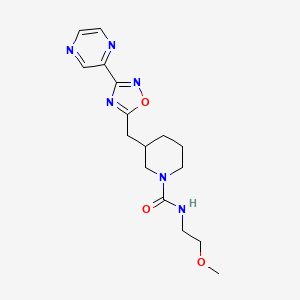![molecular formula C21H16ClNO5 B2653953 [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate CAS No. 338960-81-9](/img/structure/B2653953.png)
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate is an organic compound that features a complex aromatic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitro, phenoxy, and chlorobenzoate groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Etherification: The formation of the phenoxy linkage, typically achieved by reacting the nitro-substituted phenol with 4-methylphenol in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the resulting compound with 4-chlorobenzoic acid, using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification steps, and large-scale esterification reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The nitro group in [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Oxidation: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: [4-(4-Methylphenoxy)-3-aminophenyl]methyl 4-chlorobenzoate.
Substitution: [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-aminobenzoate.
Oxidation: [4-(4-Carboxyphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of nitroaromatic compounds on biological systems. Its potential as a precursor for bioactive molecules makes it a subject of interest in medicinal chemistry.
Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate is not well-defined, but it is likely to involve interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites in biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(4-Methoxyphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate: Similar structure but with a methoxy group instead of a methyl group.
[4-(4-Methylphenoxy)-3-aminophenyl]methyl 4-chlorobenzoate: The amino derivative of the compound.
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-aminobenzoate: The amino derivative on the benzoate group.
Uniqueness
The uniqueness of [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both nitro and chlorobenzoate groups provides multiple sites for chemical modification, making it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
[4-(4-methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO5/c1-14-2-9-18(10-3-14)28-20-11-4-15(12-19(20)23(25)26)13-27-21(24)16-5-7-17(22)8-6-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNMBYCSHYIMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
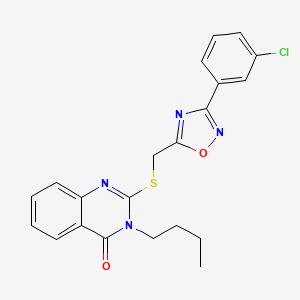
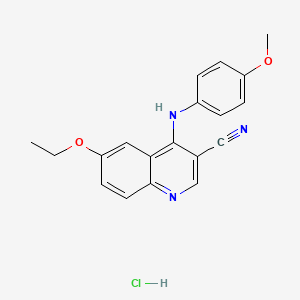
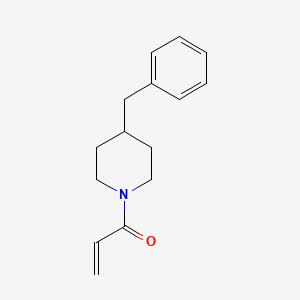
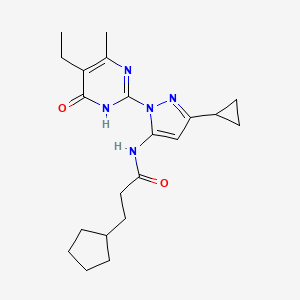
![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2653876.png)

![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide](/img/structure/B2653885.png)
![N-(2,5-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2653886.png)
